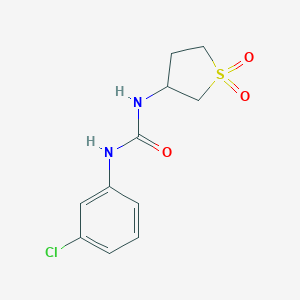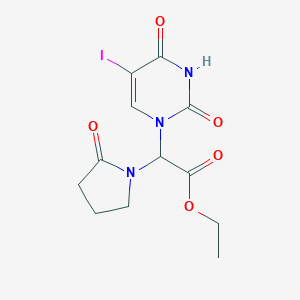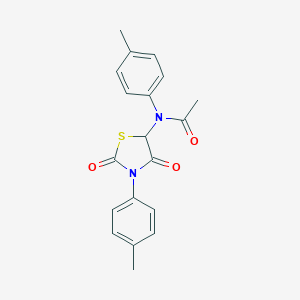
(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the acrylonitrile family of compounds and has been found to possess unique properties that make it useful in various fields of research. In
Wirkmechanismus
The mechanism of action of (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. The compound has also been found to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which may contribute to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent antitumor activity in various cancer cell lines. It has also been found to possess anti-inflammatory and antioxidant properties, making it useful in the treatment of various inflammatory diseases. The compound has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which may contribute to its anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile is its potent antitumor activity. This makes it useful in the development of new cancer therapies. The compound also possesses anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various inflammatory diseases. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which may limit its further development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile. One potential direction is the development of new cancer therapies based on the compound's potent antitumor activity. Another potential direction is the study of the compound's anti-inflammatory and antioxidant properties for the treatment of various inflammatory diseases. Further research is also needed to fully understand the compound's mechanism of action and to identify potential targets for therapeutic intervention. Additionally, the compound's pharmacokinetic and pharmacodynamic properties need to be further studied to determine its potential as a therapeutic agent.
Synthesemethoden
The synthesis of (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile involves the reaction of 4-chlorobenzaldehyde with 2-aminothiazole in the presence of acetic acid. The resulting intermediate is then reacted with 2-nitrobenzaldehyde in the presence of potassium carbonate to yield the final product. The synthesis method is relatively simple and yields high purity products.
Wissenschaftliche Forschungsanwendungen
(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile has been extensively studied for its potential applications in scientific research. It has been found to possess unique properties that make it useful in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. The compound has been found to exhibit potent antitumor activity and has been studied for its potential use in cancer treatment. It has also been found to possess anti-inflammatory and antioxidant properties, making it useful in the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClN3O2S/c19-15-7-5-12(6-8-15)16-11-25-18(21-16)14(10-20)9-13-3-1-2-4-17(13)22(23)24/h1-9,11H/b14-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNLVQWPBYIEQI-NTEUORMPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-{[({1-[(3-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)carbothioyl]amino}benzoate](/img/structure/B377859.png)
![4-chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B377862.png)


![ethyl 2-[(2-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B377868.png)

![3-allyl-2-(methylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B377871.png)

![(E)-2,2,2-trifluoro-1-(4-methylpiperazin-1-yl)-N-[2-(trichloromethyl)-1,3-benzodioxol-2-yl]ethanimine](/img/structure/B377873.png)

![4-{Acetyl[(4-methylphenyl)sulfonyl]amino}-2,6-dichlorophenyl acetate](/img/structure/B377876.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{[4-(2-methylphenyl)-2-phenyl-4H-chromen-3-yl]methylene}acetohydrazide](/img/structure/B377882.png)
![2-[2-(4-Ethoxy-phenyl)-4-phenyl-4H-chromen-3-ylmethylene]-malononitrile](/img/structure/B377883.png)
